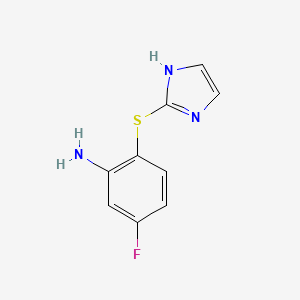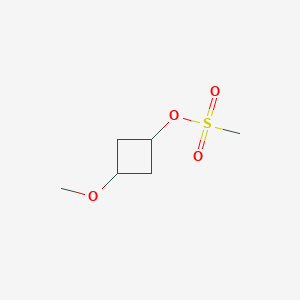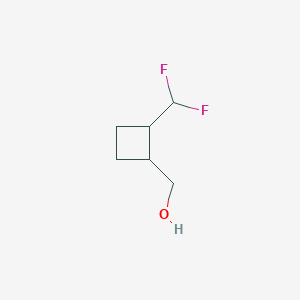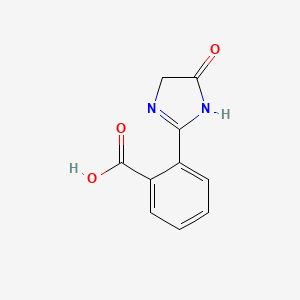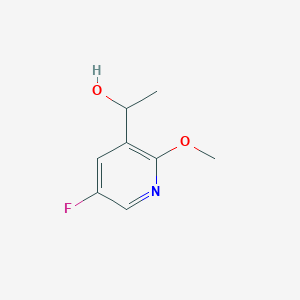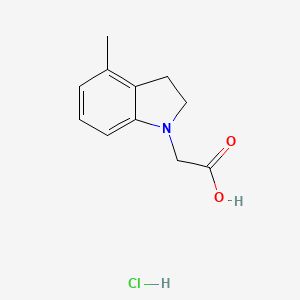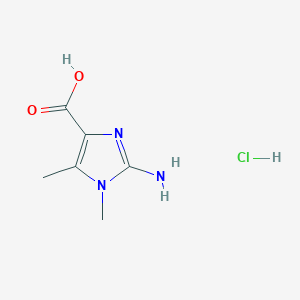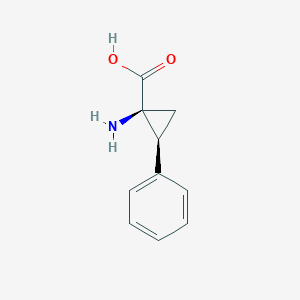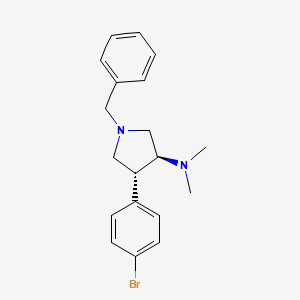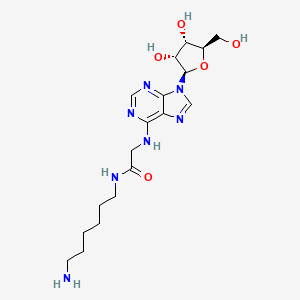![molecular formula C64H104Br2N2O2 B12943462 (E)-6,6'-Dibromo-1,1'-bis(4-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12943462.png)
(E)-6,6'-Dibromo-1,1'-bis(4-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-6,6’-Dibromo-1,1’-bis(4-decyltetradecyl)-[3,3’-biindolinylidene]-2,2’-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the family of bisisoindigos, which are characterized by their electron-deficient aromatic systems and potential use in organic electronics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6,6’-Dibromo-1,1’-bis(4-decyltetradecyl)-[3,3’-biindolinylidene]-2,2’-dione typically involves a multi-step process. One common method includes the bromination of a precursor compound followed by a series of coupling reactions. The reaction conditions often require an inert atmosphere, such as argon, and the use of anhydrous solvents to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.
化学反应分析
Types of Reactions
(E)-6,6’-Dibromo-1,1’-bis(4-decyltetradecyl)-[3,3’-biindolinylidene]-2,2’-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and potentially leading to the formation of new derivatives.
Coupling Reactions: It can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
(E)-6,6’-Dibromo-1,1’-bis(4-decyltetradecyl)-[3,3’-biindolinylidene]-2,2’-dione has several scientific research applications:
Organic Electronics: Due to its electron-deficient nature, it is used in the development of n-type semiconductors for organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
Material Science: The compound’s unique structural properties make it a candidate for creating novel materials with specific electronic and optical characteristics.
Chemical Sensors: Its ability to undergo various chemical reactions makes it useful in the design of sensors for detecting specific analytes.
作用机制
The mechanism by which (E)-6,6’-Dibromo-1,1’-bis(4-decyltetradecyl)-[3,3’-biindolinylidene]-2,2’-dione exerts its effects is primarily through its interaction with electron-deficient aromatic systems. The compound can participate in charge transfer interactions, which are crucial for its function in electronic devices. The molecular targets and pathways involved include the formation of π-π stacking interactions and hydrogen bonding, which enhance its stability and performance in various applications .
相似化合物的比较
Similar Compounds
- (E)-6,6’-Dibromo-1,1’-bis(4-decyltetradecyl)-[3,3’-bipyrrolo[2,3-b]pyridinylidene]-2,2’-dione
- 3,3’-((3E,3’E)-((E)-ethene-1,2-diyl)bis(1-(4-decyltetradecyl)-2-oxoindoline-6-yl-3-ylidene))bis(1-(4-decyltetradecyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one)
Uniqueness
What sets (E)-6,6’-Dibromo-1,1’-bis(4-decyltetradecyl)-[3,3’-biindolinylidene]-2,2’-dione apart from similar compounds is its specific structural configuration, which provides unique electronic properties. The presence of bromine atoms and the extended conjugated system contribute to its high electron affinity and stability, making it particularly suitable for use in high-performance electronic devices .
属性
分子式 |
C64H104Br2N2O2 |
|---|---|
分子量 |
1093.3 g/mol |
IUPAC 名称 |
(3E)-6-bromo-3-[6-bromo-1-(4-decyltetradecyl)-2-oxoindol-3-ylidene]-1-(4-decyltetradecyl)indol-2-one |
InChI |
InChI=1S/C64H104Br2N2O2/c1-5-9-13-17-21-25-29-33-39-53(40-34-30-26-22-18-14-10-6-2)43-37-49-67-59-51-55(65)45-47-57(59)61(63(67)69)62-58-48-46-56(66)52-60(58)68(64(62)70)50-38-44-54(41-35-31-27-23-19-15-11-7-3)42-36-32-28-24-20-16-12-8-4/h45-48,51-54H,5-44,49-50H2,1-4H3/b62-61+ |
InChI 键 |
MXELPTSBPANGEI-AIDPXTNXSA-N |
手性 SMILES |
CCCCCCCCCCC(CCCCCCCCCC)CCCN1C2=C(C=CC(=C2)Br)/C(=C\3/C4=C(C=C(C=C4)Br)N(C3=O)CCCC(CCCCCCCCCC)CCCCCCCCCC)/C1=O |
规范 SMILES |
CCCCCCCCCCC(CCCCCCCCCC)CCCN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CCCC(CCCCCCCCCC)CCCCCCCCCC)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl [3,5-dichloro-4-(3-isopropyl-4-methoxy-5-methylphenoxy)]benzoate](/img/structure/B12943382.png)
![6-Chlorobenzo[b]phenazine](/img/structure/B12943390.png)
![tert-Butyl 7-hydroxy-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12943392.png)
